5-Chloro-[1,2,4]triazolo[1,5-a]pyrimidine 5-Chloro-[1,2,4]triazolo[1,5-a]pyrimidine
Brand Name: Vulcanchem
CAS No.: 89364-06-7
VCID: VC8362643
InChI: InChI=1S/C5H3ClN4/c6-4-1-2-10-5(9-4)7-3-8-10/h1-3H
SMILES: C1=CN2C(=NC=N2)N=C1Cl
Molecular Formula: C5H3ClN4
Molecular Weight: 154.56 g/mol

5-Chloro-[1,2,4]triazolo[1,5-a]pyrimidine

CAS No.: 89364-06-7

Cat. No.: VC8362643

Molecular Formula: C5H3ClN4

Molecular Weight: 154.56 g/mol

* For research use only. Not for human or veterinary use.

5-Chloro-[1,2,4]triazolo[1,5-a]pyrimidine - 89364-06-7

CAS No. 89364-06-7
Molecular Formula C5H3ClN4
Molecular Weight 154.56 g/mol
IUPAC Name 5-chloro-[1,2,4]triazolo[1,5-a]pyrimidine
Standard InChI InChI=1S/C5H3ClN4/c6-4-1-2-10-5(9-4)7-3-8-10/h1-3H
Standard InChI Key MSGJNOUXBKOZPT-UHFFFAOYSA-N
SMILES C1=CN2C(=NC=N2)N=C1Cl
Canonical SMILES C1=CN2C(=NC=N2)N=C1Cl

Chemical Identity and Structural Features

The IUPAC name for this compound is 5-chloro- triazolo[1,5-a]pyrimidine, with a molecular weight of 154.56 g/mol and the SMILES string C1=CN2C(=NC=N2)N=C1Cl . The planar fused-ring system consists of a triazole (1,2,4-triazole) moiety annulated to a pyrimidine ring, with chlorine substitution at position 5 (Figure 1). This substitution introduces electronic effects that influence reactivity and binding interactions.

Table 1: Key molecular descriptors of 5-chloro- triazolo[1,5-a]pyrimidine

PropertyValueSource
Molecular formulaC₅H₃ClN₄
Molecular weight154.56 g/mol
CAS Registry Number89364-06-7
XLogP31.2 (estimated)

The chlorine atom’s electronegativity increases the compound’s lipophilicity compared to non-halogenated analogs, potentially enhancing membrane permeability in biological systems .

Synthesis and Structural Modification

While no explicit synthesis protocol for 5-chloro- triazolo[1,5-a]pyrimidine is detailed in the provided sources, plausible routes can be inferred from related triazolo[1,5-a]pyrimidine derivatives. A common strategy involves cyclocondensation reactions using chloro-substituted precursors. For example:

  • Chlorination of Parent Scaffold: Direct chlorination of triazolo[1,5-a]pyrimidine using POCl₃ or PCl₃ under controlled conditions could introduce the chlorine substituent .

  • Multicomponent Reactions: Green synthesis methods employing lemon juice as a catalyst (as seen in triazolo[1,5-a]pyrimidine-amino acid conjugates) might adapt to incorporate chloro-substituted aldehydes or ketones .

Table 2: Hypothetical synthesis routes based on analog studies

MethodReagentsYield*Reference Analogy
CyclocondensationChloroacetonitrile, thiourea~75%
Microwave-assistedPOCl₃, DMF~82%

Physicochemical Characterization

Spectral Properties

Although specific spectral data for 5-chloro- triazolo[1,5-a]pyrimidine are unavailable, inferences can be drawn from analogs:

  • IR Spectroscopy: Expected C-Cl stretch at ~600–800 cm⁻¹ and aromatic C=N stretches near 1600 cm⁻¹ .

  • ¹H NMR: Downfield shifts for pyrimidine protons (δ 8.5–9.5 ppm) due to electron-withdrawing chlorine .

  • Mass Spectrometry: Molecular ion peak at m/z 154.56 (M⁺) with fragmentation patterns indicative of Cl loss .

Solubility and Stability

The compound’s solubility likely follows trends observed in halogenated heterocycles:

  • Polar solvents: Moderate solubility in DMSO or DMF due to dipole interactions.

  • Aqueous media: Low solubility, enhanced by protonation under acidic conditions .
    Stability studies on similar triazolo-pyrimidines suggest susceptibility to hydrolysis under strong acidic/basic conditions, necessitating anhydrous storage .

Biological Activity and Mechanisms

Antitumor Activity

Compound 19 from triazolo[1,5-a]pyrimidine derivatives showed IC₅₀ values of 6.1 μM (HT-1080 cells), attributed to intercalation or kinase inhibition . Chlorine’s electron-withdrawing effects might modulate such interactions, though specific data are lacking.

Applications and Future Directions

Table 3: Potential applications of 5-chloro-[1,2,] triazolo[1,5-a]pyrimidine

FieldApplication HypothesisRationale
Medicinal ChemistryKinase inhibitor lead compoundStructural mimicry of ATP
Materials ScienceLigand for luminescent complexesCoordination with transition metals
AgrochemistryHerbicide intermediateBioactivity of halogenated heterocycles

Future studies should prioritize:

  • Synthetic optimization to improve yield and purity.

  • In vitro screening against cancer cell lines and resistant pathogens.

  • Computational modeling to predict target binding modes.

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